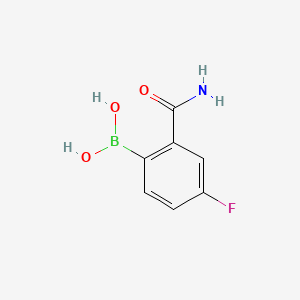

(2-Carbamoyl-4-fluorophenyl)boronic acid

Description

Historical Context of Boronic Acid Chemistry

The field of boronic acid chemistry dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. mdpi.com Frankland's method involved a two-stage process: the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in air. mdpi.com For a considerable time, boronic acids were regarded as chemical curiosities rather than practical synthetic tools.

Their status began to change significantly in the latter half of the 20th century. The true ascent of boronic acids to prominence began with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, or Suzuki coupling, first reported in the late 1970s, was a transformative discovery. nih.gov This reaction, which couples a boronic acid with an organic halide in the presence of a palladium catalyst, proved to be a remarkably robust and versatile method for forming carbon-carbon (C-C) bonds. researchgate.net The significance of this work was formally recognized when Akira Suzuki was jointly awarded the Nobel Prize in Chemistry in 2010 for "palladium-catalyzed cross couplings in organic synthesis."

Since this development, the utility of boronic acids has expanded dramatically. Their stability, generally low toxicity, and ease of handling have made them favored reagents in both academic and industrial laboratories. nih.gov Research has diversified from their use in C-C bond formation to applications in medicinal chemistry, chemical biology, and materials science, where their unique Lewis acidic nature and ability to form reversible covalent bonds with diols are exploited. mdpi.comresearchgate.net

| Year | Discovery | Significance |

|---|---|---|

| 1860 | First synthesis of a boronic acid (ethylboronic acid) by Edward Frankland. mdpi.com | Marks the beginning of organoboron chemistry. |

| 1979 | Akira Suzuki and Norio Miyaura report the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. nih.gov | Introduced the Suzuki-Miyaura coupling, a powerful method for C-C bond formation. |

| 2003 | The FDA approves Bortezomib, the first boronic acid-containing drug. mdpi.comnih.gov | Validated boronic acids as a viable pharmacophore, stimulating research in medicinal chemistry. rsc.org |

| 2010 | Akira Suzuki is co-awarded the Nobel Prize in Chemistry. | Recognized the immense impact of the Suzuki-Miyaura coupling on modern organic synthesis. |

Significance of Substituted Phenylboronic Acids in Organic Synthesis

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role as key coupling partners in the Suzuki-Miyaura reaction. This reaction allows for the efficient construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The versatility of the Suzuki-Miyaura coupling stems from its tolerance of a wide array of functional groups on both the boronic acid and the coupling partner, enabling the synthesis of complex molecules. nih.gov

The substituents on the phenyl ring play a critical role in modulating the reactivity and physical properties of the boronic acid. Electron-withdrawing groups, such as the fluorine atom in (2-Carbamoyl-4-fluorophenyl)boronic acid, can increase the Lewis acidity of the boron center. researchgate.netmdpi.com This enhanced acidity can influence the transmetalation step in the catalytic cycle of the Suzuki coupling. nih.gov For instance, studies have shown that 4-fluorophenylboronic acid can be a highly effective reagent in Suzuki-Miyaura reactions, in some cases leading to almost complete conversion where other substituted phenylboronic acids are less active. mdpi.com

Beyond cross-coupling reactions, substituted phenylboronic acids have found numerous other applications:

Catalysis: Certain boronic acids can act as catalysts for reactions such as amide bond formation through the dehydrative condensation of carboxylic acids and amines. nih.gov

Medicinal Chemistry: The boronic acid moiety can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes. This property is the basis for the action of drugs like the proteasome inhibitor Bortezomib. mdpi.comresearchgate.net

Sensors and Receptors: Boronic acids can reversibly bind with cis-diols, a property that has been extensively used to develop sensors for saccharides and other biologically important diol-containing molecules. researchgate.net

Protecting Groups: The ability to form stable cyclic esters (boronates) with diols allows phenylboronic acids to be used as protecting groups in multi-step syntheses. researchgate.net

The predictable influence of substituents allows chemists to fine-tune the properties of a phenylboronic acid for a specific synthetic purpose, making them highly valuable and versatile building blocks.

Academic Research Trajectories of this compound

While extensive literature exists for boronic acids as a class, specific academic research focused exclusively on this compound is not widely documented in publicly available sources. However, its chemical structure, featuring a boronic acid, an ortho-carbamoyl group, and a para-fluoro substituent, allows for well-grounded projections of its potential research applications. The compound is likely investigated as a strategic building block in targeted synthesis, particularly within medicinal chemistry and materials science.

The research trajectories can be inferred by analyzing its distinct structural components:

Suzuki-Miyaura Coupling Partner: The primary and most direct application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing fluorine atom can enhance its reactivity. mdpi.com This compound would be a valuable intermediate for installing a 2-carbamoyl-4-fluorophenyl moiety into a larger molecular framework, a common strategy in the synthesis of bioactive compounds. For example, substituted phenyl-carboxamides are known components of potent enzyme inhibitors, such as poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. nih.gov

Catalyst Development: Arylboronic acids are known to catalyze various organic transformations, including dehydrative condensations to form amides. nih.gov The specific substitution pattern of this compound, particularly the ortho-carbamoyl group, could potentially influence its catalytic activity through intramolecular interactions or by acting as a directing group, opening avenues for its use in developing novel catalytic systems.

The utility of this compound can be contextualized by comparing it with structurally related molecules that have been described in the literature.

| Compound | Key Structural Features | Documented Research Applications |

|---|---|---|

| (4-Carbamoylphenyl)boronic acid | Carbamoyl (B1232498) and boronic acid groups in a para-relationship. | Used as a building block in organic synthesis and studied for its crystal engineering properties, forming hydrogen-bonded sheets. nih.gov |

| 4-Fluorophenylboronic acid | Fluorine and boronic acid groups in a para-relationship. | Widely used in Suzuki-Miyaura coupling reactions, often showing high reactivity. mdpi.comsigmaaldrich.com Also used in catalyst development and surface chemistry. sigmaaldrich.comresearchgate.net |

| 2-Carboxyphenylboronic acid | Carboxylic acid and boronic acid groups in an ortho-relationship. | Exists in a cyclized benzoxaborolone form, which enhances its stability and makes it an effective catalyst for reactions like the conversion of sugars. mit.edu |

| This compound | ortho-Carbamoyl, para-Fluoro, and boronic acid groups. | Projected to be a valuable intermediate in medicinal chemistry for synthesizing enzyme inhibitors and as a specialized reagent in Suzuki-Miyaura couplings. |

Structure

2D Structure

Properties

IUPAC Name |

(2-carbamoyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAONGALRMVQDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675210 | |

| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-90-7 | |

| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Carbamoyl 4 Fluorophenyl Boronic Acid

Precursor Synthesis and Functionalization Strategies

The assembly of (2-Carbamoyl-4-fluorophenyl)boronic acid hinges on the initial formation of a functionalized phenylboronic acid precursor. This is typically achieved through advanced cross-coupling reactions, followed by the installation of the carbamoyl (B1232498) group.

Miyaura Borylation Protocols for Aryl Boronic Acid Core Formation

The Miyaura borylation reaction is a cornerstone for the synthesis of arylboronic acids and their esters. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) [B₂(OH)₄]. organic-chemistry.orgnih.gov For the synthesis of the this compound core, a suitable precursor like 2-bromo-5-fluorobenzonitrile (B41413) or 2-bromo-5-fluorobenzoic acid would be reacted with the diboron reagent.

The reaction is catalyzed by a palladium complex, often PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). organic-chemistry.orgresearchgate.net The use of B₂pin₂ is common, yielding a stable pinacol (B44631) boronate ester that can be easily purified by chromatography and is stable in air. organic-chemistry.orgorganic-chemistry.org These pinacol esters are valuable intermediates that can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid. organic-chemistry.org The mild conditions of the Miyaura borylation tolerate a wide variety of functional groups, making it a highly versatile method for preparing complex boronic acid derivatives. organic-chemistry.org

| Component | Example Reagent/Catalyst | Typical Role | Reference |

|---|---|---|---|

| Aryl Halide | 2-Bromo-5-fluorobenzonitrile | Boron acceptor | wikipedia.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Boron donor | organic-chemistry.orgresearchgate.net |

| Catalyst | PdCl₂(dppf) | Cross-coupling catalyst | researchgate.net |

| Base | Potassium Acetate (KOAc) | Activates the catalytic cycle | organic-chemistry.org |

| Solvent | DMSO or Dioxane | Reaction medium | researchgate.net |

Palladium-Catalyzed C-B Bond Formation

Palladium-catalyzed C-B bond formation is the fundamental process underlying reactions like the Miyaura borylation. acs.orgnih.gov The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) species, forming an arylpalladium(II) complex. researchgate.net This is followed by a transmetalation step with the boron reagent, where the aryl group is exchanged for a boryl group on the palladium center. The final step is reductive elimination, which releases the arylboronate ester product and regenerates the palladium(0) catalyst, allowing the cycle to continue. acs.org

Recent advancements have focused on improving the efficiency and atom economy of this process. For example, using tetrahydroxydiboron [B₂(OH)₄] instead of B₂pin₂ offers a more direct route to arylboronic acids and avoids the formation of pinacol as a byproduct, which can simplify purification. nih.govacs.orgnih.gov The choice of ligands on the palladium catalyst is crucial for optimizing reaction yields and substrate scope. nih.gov These methods are highly valued for their functional group tolerance and reliability in constructing the carbon-boron bond essential for the target molecule. nih.gov

Introduction of the Carbamoyl Moiety via Amidation Reactions

Once the fluorophenylboronic acid core is established, the next critical step is the introduction of the carbamoyl group (-CONH₂). The strategy for this transformation depends on the functional group present at the 2-position of the precursor.

If the precursor is a carboxylic acid (e.g., 2-borono-4-fluorobenzoic acid), direct amidation is a common approach. This involves activating the carboxylic acid, often with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an ammonia (B1221849) source. researchgate.net Alternatively, boron-based catalysts, such as boric acid, can facilitate the direct amidation of carboxylic acids with amines under milder conditions, proceeding through an acyloxyboron intermediate. nih.govorgsyn.orgresearchgate.net

If the precursor is a nitrile (e.g., 2-borono-4-fluorobenzonitrile), the carbamoyl group can be formed via controlled partial hydrolysis. This method can be advantageous as it avoids the use of coupling reagents.

| Starting Precursor | Method | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Coupling Agent-Mediated Amidation | EDC or DCC, Ammonia | Well-established, reliable | researchgate.net |

| Carboxylic Acid | Boron-Catalyzed Amidation | Boric Acid, Ammonia | Milder conditions, catalytic | orgsyn.orgresearchgate.net |

| Nitrile | Partial Hydrolysis | Acid or base catalyst, water | Atom economical, avoids coupling agents | N/A |

Stereoselective Synthetic Approaches

The target molecule, this compound, is achiral and therefore its synthesis does not require stereoselective steps to create a specific enantiomer. However, the principles of stereoselective synthesis are highly relevant when using boronic acids as building blocks for more complex, chiral molecules. nih.gov

Methods such as the Matteson homologation allow for the stereocontrolled one-carbon extension of chiral boronic esters. acs.orgacs.org This reaction proceeds by reacting a chiral boronic ester with a halomethyllithium reagent, which, after rearrangement and substitution, yields a homologated boronic ester with high diastereoselectivity. acs.orgacs.org Similarly, rhodium-catalyzed enantioselective additions of arylboronic acids to ketones can generate chiral tertiary alcohols. rsc.org While not directly applied to produce the achiral target compound, these advanced methodologies showcase the broader utility of boronic acids in asymmetric synthesis.

Derivatization and Intermediate Management

The successful synthesis of this compound often requires careful management of reactive functional groups, particularly the boronic acid moiety itself, through protection-deprotection strategies.

Protection and Deprotection of Boronic Acid Groups

Boronic acids can undergo undesirable side reactions, such as trimerization to form boroxines or degradation under certain oxidative or acidic conditions. chem-station.com To prevent these issues during multi-step syntheses, the boronic acid is often temporarily converted into a more stable boronic ester. chem-station.comnih.gov

The most widely used protecting group is the pinacol ester, which is conveniently formed as the direct product of the Miyaura borylation with B₂pin₂. chem-station.com Pinacol boronates are generally stable to chromatography, air, and moisture, yet are reactive enough for subsequent cross-coupling reactions. chem-station.com Other common protecting groups include those derived from diethanolamine (B148213) or N-methyldiethanolamine (MIDA), which form highly stable bicyclic structures. chem-station.comacs.org

Deprotection to regenerate the free boronic acid is a critical final step. Pinacol esters can be hydrolyzed under acidic conditions, often with an oxidant like NaIO₄ or by transesterification with phenylboronic acid. chem-station.com MIDA esters are readily cleaved under mild basic conditions. chem-station.com The choice of protecting group is dictated by the specific reaction conditions that will be employed in subsequent synthetic transformations. nih.govresearchgate.net

| Protecting Group | Formation Reagent | Stability | Deprotection Condition | Reference |

|---|---|---|---|---|

| Pinacol Ester | Pinacol | Stable to chromatography, air, and mild conditions | Acidic hydrolysis (e.g., HCl) or transesterification | chem-station.com |

| MIDA Ester | N-Methyliminodiacetic acid | Very stable to a wide range of conditions | Mild basic hydrolysis (e.g., NaOH) | chem-station.com |

| Diethanolamine Ester | Diethanolamine | Stable, often crystalline solids | Mild acidic hydrolysis (e.g., 0.1 M HCl) | acs.org |

| Potassium Trifluoroborate | KHF₂ | Highly stable crystalline solids | Hydrolysis with silica (B1680970) gel or acid | acs.orgchem-station.com |

Synthesis of Boronic Ester Intermediates

Boronic esters, particularly pinacol esters, are favored intermediates in organic synthesis due to their stability, ease of purification, and compatibility with a wide range of reaction conditions compared to the corresponding boronic acids. organic-chemistry.org Two primary strategies are commonly employed for the synthesis of the pinacol boronic ester of this compound from its logical precursor, 2-bromo-5-fluorobenzamide (B92496).

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming carbon-boron bonds. organic-chemistry.org The reaction involves coupling an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov The mild conditions of the Miyaura borylation tolerate many functional groups, making it suitable for the synthesis of complex molecules. organic-chemistry.org For the target intermediate, 2-bromo-5-fluorobenzamide is reacted with B₂pin₂ using a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium acetate (KOAc).

Interactive Table 1: Typical Reaction Parameters for Miyaura Borylation

| Parameter | Condition | Purpose |

| Aryl Halide | 2-bromo-5-fluorobenzamide | The precursor molecule providing the aryl scaffold. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronic ester moiety. |

| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | dppf (in catalyst complex) | Stabilizes the palladium center and modulates its reactivity. |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent and participates in the transmetalation step. |

| Solvent | Dioxane, Toluene, or DMF | Solubilizes reactants and facilitates the reaction. Must be anhydrous. |

| Temperature | 80-110 °C | Provides the necessary activation energy for the catalytic cycle. |

Lithium-Halogen Exchange: An alternative route involves the generation of an organolithium intermediate via lithium-halogen exchange, followed by trapping with an electrophilic boron source. harvard.eduresearchgate.net This method is particularly effective for aryl bromides and is performed at very low temperatures to prevent side reactions. In this approach, 2-bromo-5-fluorobenzamide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi), to generate a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate, which is subsequently hydrolyzed and esterified with pinacol to yield the desired boronic ester.

Interactive Table 2: Reaction Sequence for Lithium-Halogen Exchange Method

| Step | Reagents | Temperature | Key Transformation |

| 1. Lithiation | n-Butyllithium (n-BuLi) | -78 °C | Bromine-lithium exchange to form aryllithium intermediate. |

| 2. Borylation | Triisopropyl borate (B(OⁱPr)₃) | -78 °C | Nucleophilic attack of the aryllithium on the boron atom. |

| 3. Hydrolysis/Esterification | Acidic workup, then Pinacol | Room Temperature | Formation of the stable pinacol boronic ester. |

Advanced Synthetic Design and Optimization

AI-Driven Retrosynthetic Analysis for Pathway Design

For this compound, an AI algorithm would likely identify two primary retrosynthetic disconnections:

C-B Bond Disconnection: This is the most logical and common disconnection for boronic acids. The analysis points directly to a halogenated precursor, such as 2-bromo-5-fluorobenzamide or 2-iodo-5-fluorobenzamide, which can then be converted to the boronic acid via established methods like Miyaura borylation or lithium-halogen exchange. This route is generally assigned a high plausibility score by AI tools due to the high reliability and broad substrate scope of these reactions.

Amide Bond Disconnection: A secondary possibility involves the disconnection of the amide C-N bond. This would lead to 2-borono-5-fluorobenzoic acid (or its ester) and ammonia. While chemically feasible, forming a primary amide from a carboxylic acid often requires harsh conditions or specific activating agents, and protecting the boronic acid group might be necessary, making this a less favorable route.

| Disconnection Strategy | Precursor 1 | Precursor 2 | Forward Reaction Type | Predicted Plausibility |

| C-B Bond | 2-Bromo-5-fluorobenzamide | Bis(pinacolato)diboron | Palladium-Catalyzed Borylation | High |

| Amide Bond | 2-(dihydroxyboryl)-5-fluorobenzoic acid | Ammonia | Amidation | Medium to Low |

Process Optimization for Research Scale Synthesis

Optimizing a synthetic route at the research scale is crucial for ensuring reproducibility, maximizing yield, and minimizing impurities. For the synthesis of this compound pinacol ester via Miyaura borylation, several key parameters must be carefully controlled and optimized. numberanalytics.com

The choice of palladium source and ligand is paramount. While pre-formed catalysts like Pd(dppf)Cl₂ are convenient, generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specific phosphine (B1218219) ligand (e.g., XPhos, SPhos) can significantly enhance catalytic activity and yield. nih.gov The base is another critical component; while potassium acetate is standard, other bases like potassium carbonate or organic bases can influence reaction rates and prevent side reactions. nih.gov Solvent choice impacts the solubility of reactants and catalyst stability, with anhydrous ethereal or aromatic solvents being typical. acs.org Finally, purification must be considered; while some boronic esters can be isolated by crystallization, others may require chromatographic purification to remove catalyst residues and byproducts. organic-chemistry.org

Interactive Table 4: Key Parameters for Research Scale Synthesis Optimization

| Parameter | Variables | Optimization Goal |

| Catalyst System | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos) | Maximize yield, minimize catalyst loading, ensure complete conversion. |

| Base | KOAc, K₂CO₃, K₃PO₄ | Accelerate transmetalation, minimize hydrolysis of the ester or amide. |

| Solvent | Dioxane, Toluene, 2-MeTHF | Improve solubility, stabilize catalyst, facilitate product isolation. |

| Temperature | 60-110 °C | Achieve reasonable reaction rate without promoting decomposition. |

| Purification | Crystallization vs. Chromatography | Achieve >98% purity, maximize recovery of the final product. |

Reactivity and Chemical Transformations of 2 Carbamoyl 4 Fluorophenyl Boronic Acid

Fundamental Reactivity of the Boronic Acid Group

The reactivity of (2-Carbamoyl-4-fluorophenyl)boronic acid is primarily dictated by the boronic acid functional group, -B(OH)2. This group imparts a unique set of chemical properties that are central to its application in organic synthesis and materials science. The electronic environment of the phenyl ring, influenced by the electron-withdrawing fluorine atom and the carbamoyl (B1232498) group, further modulates this reactivity.

Pathways of Oxidation

The boronic acid moiety is susceptible to oxidation, a reaction that can be both a useful transformation and an unwanted side reaction. The primary oxidation products are typically the corresponding boronic esters or borates. This transformation involves the replacement of the carbon-boron bond with a carbon-oxygen bond.

Common oxidizing agents such as hydrogen peroxide (H₂O₂) and sodium hypochlorite (B82951) (NaOCl) can facilitate this oxidation. The reaction is generally carried out in aqueous or organic solvents at ambient temperatures. For this compound, oxidation would lead to the formation of 5-fluoro-2-hydroxybenzamide. This oxidative instability is a key consideration in the storage and handling of boronic acids, as exposure to air and moisture can lead to gradual degradation. Conversely, this reactivity can be harnessed synthetically to introduce a hydroxyl group onto an aromatic ring with high regioselectivity. The lability of the carbon-boron bond in an oxidizing environment can also be utilized as a destabilization mechanism in stimuli-responsive systems, leading to the release of a phenol (B47542) and a cyclic borate (B1201080). manchester.ac.uk

Reversible Covalent Binding with Diols and Other Nucleophiles

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This reaction results in the formation of cyclic boronate esters. The interaction is rapid and reversible, with the stability of the resulting complex being dependent on the pH of the medium, the structure of the diol, and the pKa of the boronic acid. researchgate.net This reversible binding is the cornerstone of their use in chemical sensors for saccharides, as well as in the development of drug delivery systems and self-healing materials. manchester.ac.ukwur.nl

The interaction is not limited to diols; boronic acids can also interact with other nucleophiles such as amines and alcohols. The boronic acid group can form dative bonds with Lewis bases, a fundamental aspect of its Lewis acidity. This reversible covalent chemistry has been extensively exploited in the construction of dynamic molecular assemblies. manchester.ac.uk

The general mechanism for the reaction with diols involves the formation of a tetrahedral boronate species, which then undergoes esterification. The equilibrium between the free boronic acid and the boronate ester can be shifted by changes in pH, allowing for the controlled assembly and disassembly of supramolecular structures.

Table 1: Examples of Reversible Binding Partners for Boronic Acids

| Binding Partner Class | Specific Examples | Nature of Interaction | Resulting Product |

|---|---|---|---|

| Diols | Saccharides (e.g., glucose, fructose), catechols, glycerol | Reversible covalent bond formation | Cyclic boronate esters |

| Other Nucleophiles | Amines, alcohols, fluoride (B91410) ions | Lewis acid-base interaction, dative bond formation | Boronate complexes |

Lewis Acidity and Boronate Formation

The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid. This allows it to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles. sdu.dk This interaction leads to the formation of a tetrahedral boronate anion, [R-B(OH)₃]⁻. The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is pH-dependent.

The Lewis acidity of a boronic acid is influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the fluorine atom in this compound, generally increase the Lewis acidity, lowering the pKa of the boronic acid. However, steric effects from ortho-substituents can counteract this electronic effect. sdu.dk The formation of boronate esters with diols also enhances the acidity of the boron center. nih.gov

The pKa value is a critical parameter that governs the reactivity of boronic acids in various applications. For instance, in Suzuki-Miyaura coupling, the formation of the boronate anion is a key step in the transmetalation process. In sensor applications, the change in the coordination and electronic state of the boron atom upon binding to an analyte is often the basis for the detection signal.

Carbon-Carbon Bond Forming Reactions

This compound is a valuable building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions and Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it is one of the most powerful and widely used methods for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.orgmdpi.com this compound can serve as the organoboron partner in this reaction, allowing for the introduction of the 2-carbamoyl-4-fluorophenyl moiety into a wide range of organic molecules.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: wikipedia.orglibretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. wikipedia.orgresearchgate.net

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The presence of the fluorine atom and the carbamoyl group on the phenyl ring of this compound can influence its reactivity in the Suzuki-Miyaura coupling. The electron-withdrawing nature of these substituents can affect the rate of transmetalation. While specific studies on this compound are not widely reported, studies on related fluorophenylboronic acids have demonstrated their utility in these reactions. mdpi.com

Table 2: Illustrative Suzuki-Miyaura Reactions with Fluorophenylboronic Acids

| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles on Graphene | K₂CO₃ | Ethanol/Water | 4,4'-Difluorobiphenyl | High |

| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | Pd Nanoparticles on Graphene | K₂CO₃ | Ethanol/Water | 2,4'-Difluorobiphenyl | High |

| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄/Ag₂O | CsF | Not specified | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | >90% elsevierpure.com |

Role in Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound and its analogs can participate in other transition metal-catalyzed transformations.

Heck Reaction: While the classic Heck reaction involves the coupling of an organohalide with an alkene, variations have been developed that utilize arylboronic acids as the aryl source. nih.govbeilstein-journals.org This "boron-Heck" reaction typically proceeds via an oxidative addition/carbopalladation/beta-hydride elimination sequence. The use of arylboronic acids offers an alternative to organohalides, often with milder reaction conditions and different substrate scope. rsc.org

Petasis Reaction: The Petasis reaction, or boronic acid Mannich reaction, is a three-component coupling of an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of α-amino acids and other amine derivatives. This compound could potentially be employed in this reaction to synthesize novel amino acids bearing the 2-carbamoyl-4-fluorophenyl substituent.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a cost-effective and versatile alternative to palladium for various cross-coupling reactions. beilstein-journals.orgnii.ac.jp Nickel-catalyzed couplings of arylboronic acids with organohalides or other electrophiles can proceed through mechanisms similar to those of palladium-catalyzed reactions but can offer complementary reactivity and selectivity. nih.gov For instance, nickel catalysts have been shown to be effective in the cross-coupling of arylboronic acids with challenging substrates like 2-fluorobenzofurans. beilstein-journals.orgnii.ac.jp

Transformations Involving Other Functional Groups

Beyond the well-known cross-coupling reactions of the boronic acid moiety, the amide and fluoro-substituents on the aromatic ring of this compound offer additional sites for chemical modification. These transformations are crucial for the synthesis of more complex derivatives.

Amide Bond Chemistry and Derivatization

The primary amide group (-CONH₂) is a versatile functional group that can undergo various chemical reactions. These transformations typically involve a nucleophilic attack at the carbonyl carbon. While specific studies on the derivatization of this compound's amide group are not extensively detailed in the literature, the general reactivity of aromatic amides provides a strong indication of its expected chemical behavior.

Amides can be hydrolyzed to the corresponding carboxylic acid, which in this case would yield 4-fluoro-2-boronobenzoic acid. This reaction is typically carried out under acidic or basic conditions with heating. Furthermore, the amide group can be dehydrated to form a nitrile (-CN) using various dehydrating agents.

Derivatization can also occur through reactions at the N-H bonds. For instance, N-alkylation or N-arylation can be performed, although these reactions are often less straightforward than the acylation of amines. A common strategy for modifying primary amides is the Hofmann rearrangement, which would convert the carbamoyl group into an amino group, yielding 2-amino-5-fluorophenylboronic acid, though this reaction's compatibility with the boronic acid group would need to be considered.

Nucleophilic Substitution Reactions on Fluorinated Aryl Rings

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAAr). In this type of reaction, a nucleophile replaces the fluoride ion, which is a good leaving group. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The feasibility of SNAAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize the negatively charged intermediate. libretexts.org In the case of this compound, the molecule possesses two electron-withdrawing groups: the boronic acid [-B(OH)₂] and the carbamoyl (-CONH₂) group.

The carbamoyl group is located ortho to the fluorine atom. This positioning is ideal for stabilizing the Meisenheimer complex through resonance, thereby activating the ring for nucleophilic attack. libretexts.org Therefore, this compound is expected to readily react with a variety of nucleophiles.

Common nucleophiles used in these reactions include alkoxides (e.g., CH₃O⁻), hydroxide (OH⁻), and amines (RNH₂). libretexts.orgyoutube.com The reaction with an amine, for example, would replace the fluorine atom to introduce a secondary or tertiary amine substituent, expanding the molecular complexity.

Table 1: General Scheme for Nucleophilic Aromatic Substitution (SNAAr)

| Reactant | Nucleophile (Nu⁻) | Product | General Conditions |

| This compound | R-O⁻ (Alkoxide) | (2-Carbamoyl-4-alkoxyphenyl)boronic acid | Typically requires a base and polar aprotic solvent. |

| This compound | R₂NH (Amine) | (2-Carbamoyl-4-(dialkylamino)phenyl)boronic acid | Often requires heating; can be base-catalyzed. youtube.com |

| This compound | HS⁻ (Hydrosulfide) | (2-Carbamoyl-4-mercaptophenyl)boronic acid | Reaction with a sulfur nucleophile. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (2-Carbamoyl-4-fluorophenyl)boronic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the arrangement of atoms and functional groups.

In a typical ¹H NMR spectrum of a substituted phenylboronic acid, distinct signals for the aromatic protons, the boronic acid protons, and the carbamoyl (B1232498) protons would be expected. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents. For a related compound, 2-Fluorophenylboronic acid , the ¹H NMR spectrum shows characteristic signals for the aromatic protons. chemicalbook.com The protons of the B(OH)₂ group are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to a diminished or absent signal.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m (multiplet) | Complex splitting patterns due to H-H and H-F coupling. |

| -CONH₂ | 7.5 - 8.5 | br s (broad singlet) | Two distinct signals may be observed due to restricted rotation around the C-N bond. |

| -B(OH)₂ | 8.0 - 9.0 | br s (broad singlet) | Signal is exchangeable with D₂O and its position is concentration and solvent dependent. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbon attached to the boron atom (ipso-carbon) often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus. The fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling).

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Carbamoyl) | 165 - 175 | |

| Aromatic C-F | 155 - 165 | Large coupling constant (¹JC-F). |

| Aromatic C-H | 115 - 140 | Splitting may be observed due to C-F coupling. |

| Aromatic C-B | 120 - 135 | Signal may be broad or unobserved. |

| Aromatic C-CONH₂ | 130 - 145 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized or purified compound. While specific HRMS data for this compound is not publicly documented, the expected monoisotopic mass can be calculated from its molecular formula, C₇H₇BFNO₃.

The calculated exact mass provides a benchmark for experimental HRMS measurements. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule for analysis.

Elemental Composition Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the purity and empirical formula of the sample.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 45.97% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.86% |

| Boron (B) | 10.81 | 1 | 10.81 | 5.91% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 10.39% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.66% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 26.23% |

| Total | 182.945 | 100.00% |

Computational Spectroscopy and Correlation with Experimental Data

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can be employed to predict spectroscopic properties. A study on the structurally related (4-Carbamoylphenyl)boronic acid utilized DFT at the B3LYP/6-31G* level to calculate structural parameters and spectroscopic data. dergipark.org.trdergipark.org.tr Such computational analyses can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). The calculated values are then correlated with experimental data, where available, to provide a deeper understanding of the molecule's structure and properties. For instance, calculated bond lengths and angles can be compared with X-ray crystallography data, as was done for (4-Carbamoylphenyl)boronic acid. dergipark.org.trnih.gov This comparative approach helps in validating the computational model and interpreting the experimental spectra.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for assessing the purity of chemical compounds. For boronic acids, High-Performance Liquid Chromatography (HPLC) is a commonly used technique. However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for degradation, such as hydrolysis of pinacol (B44631) esters to the corresponding boronic acids. nih.gov

To overcome these challenges, specific analytical methods have been developed. These can include the use of non-aqueous and aprotic diluents, and reversed-phase separations with highly basic mobile phases and ion-pairing reagents to stabilize the compound and achieve good separation. nih.gov Another approach involves post-column derivatization, for example, with alizarin, to form fluorescent complexes that can be detected with high sensitivity and selectivity. nih.gov Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often requiring derivatization to increase the volatility of the boronic acid. chromatographyonline.com For complex mixtures, LC-MS/MS provides a highly sensitive and selective method for the quantification of boronic acid impurities without the need for derivatization. scirp.org

Surface-Sensitive Analytical Methods for Surface Chemistry Studies

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no publicly available research findings or data tables detailing the surface-sensitive analytical characterization of this compound.

Extensive searches were conducted to locate studies employing techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), or other methods specifically focused on the surface chemistry of this compound. These inquiries did not yield any specific experimental data, such as surface binding energies, topographical analyses, or molecular orientation studies, for this compound.

While research exists for related boronic acid compounds, the unique electronic and steric contributions of the 2-carbamoyl and 4-fluoro substituents on the phenyl ring would significantly influence its surface interactions. Therefore, data from analogous molecules cannot be accurately extrapolated to describe the specific surface behavior of this compound.

The absence of such specific data in the current body of scientific literature precludes the generation of a detailed section on this topic. Further empirical research is required to elucidate the surface chemistry and to generate the analytical data necessary for a thorough discussion.

Theoretical and Computational Investigations of 2 Carbamoyl 4 Fluorophenyl Boronic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecules from first principles.

DFT methods are widely used to determine the most stable (ground-state) geometry of molecules by calculating key structural parameters like bond lengths, bond angles, and dihedral angles. dergipark.org.tr For carbamoylphenylboronic acid isomers, calculations are often performed using the B3LYP functional with a 6-31G* or higher basis set. dergipark.org.tr

Studies on the related compound (4-Carbamoylphenyl)boronic acid (CAPBA) have shown that calculated geometric parameters are in excellent agreement with experimental crystallographic data, with error margins typically between 0.1% and 3%. dergipark.org.tr In the crystal structure of CAPBA, the molecule lies on an inversion center, leading to a statistical disorder of the boronic acid and carbamoyl (B1232498) groups. nih.gov Both the B(OH)₂ and CONH₂ groups are twisted out of the mean plane of the benzene (B151609) ring by approximately 24-25°. nih.govepstem.net A similar non-planar arrangement is expected for (2-Carbamoyl-4-fluorophenyl)boronic acid due to steric interactions between the adjacent carbamoyl and boronic acid groups.

The table below presents a selection of calculated and experimental bond lengths and angles for CAPBA, which can be considered representative for analogous bonds in the 2-carbamoyl-4-fluoro isomer.

The electronic properties of a molecule are governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. scribd.commdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For phenylboronic acid derivatives, the MEP typically shows negative potential (red/yellow) around the oxygen atoms of the boronic acid and carbamoyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) is usually localized around the hydroxyl and amine hydrogens, marking them as sites for nucleophilic attack.

Phenylboronic acids can exist in different conformations arising from the rotation of the two O-H bonds within the boronic acid group. The four common conformers are typically labeled syn-syn, syn-anti, anti-syn, and anti-anti, based on the orientation of the hydroxyl hydrogens relative to the C-B bond. nih.gov DFT calculations on phenylboronic acid have identified the planar anti-syn conformer as the most stable, with a nonplanar anti form also existing as a local minimum. mdpi.com

Furthermore, computational studies on CAPBA have explored its tautomeric forms. dergipark.org.tr Tautomerism in this context involves the migration of a proton. The calculations indicate slight differences in bond lengths and angles between tautomers, particularly around the carbamoyl group. dergipark.org.tr For this compound, similar conformational possibilities and potential for tautomerism exist, and their relative energies would dictate the dominant species under given conditions. The ortho-positioning of the carbamoyl group may also allow for intramolecular hydrogen bonding, which could favor specific conformations.

Computational Modeling of Reactivity and Interactions

Beyond static properties, computational methods can model the dynamic behavior of molecules, including their reactivity and interactions with other chemical species.

Theoretical methods like DFT can be used to map out the potential energy surface of a chemical reaction. scilit.com This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating the activation energy barriers. By comparing the energy profiles of competing pathways, researchers can predict the most likely reaction mechanism and product distribution. While specific reaction pathways for this compound have not been detailed in the surveyed literature, this methodology is generally applicable. For instance, it could be used to model reactions common to boronic acids, such as oxidation to form boronic esters or participation in Suzuki-Miyaura coupling reactions. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and involves scoring functions to estimate the binding affinity, often reported as a binding energy in kcal/mol.

Boronic acid derivatives are of significant interest as enzyme inhibitors because the boron atom can form a reversible covalent bond with a catalytic serine residue in a protein's active site. This interaction involves the boron atom changing from a neutral, trigonal sp² hybridized state to an anionic, tetrahedral sp³ state. Docking studies on various boronic acid-based inhibitors have successfully predicted their binding modes and highlighted key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.

Although specific molecular docking studies featuring this compound as the ligand were not found, its structure possesses the key functional groups—the boronic acid for potential covalent interaction and the carbamoyl and fluorophenyl groups for forming hydrogen bonds and other non-covalent interactions—that make it a candidate for such investigations against various biological targets.

Analysis of Electronic Effects of Substituents

The electronic properties of the phenylboronic acid ring in this compound are significantly influenced by the presence of the carbamoyl (-CONH₂) and fluoro (-F) substituents. Their positions relative to the boronic acid group—ortho for carbamoyl and para for fluoro—dictate the nature and magnitude of their electronic influence, which is a combination of inductive and resonance effects. These effects modulate the electron density on the boronic acid's boron atom, thereby influencing its Lewis acidity and reactivity.

The electronic influence of these substituents can be quantitatively assessed using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids. researchgate.netwikipedia.orgchempedia.info A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.netnih.gov These constants are position-dependent (ortho, meta, para).

To further dissect the electronic contributions into inductive and resonance components, the Swain-Lupton equation provides Field (F) and Resonance (R) parameters. stenutz.euiupac.orgwikipedia.orgnumberanalytics.com The F parameter quantifies the inductive effect (through-space and through-sigma-bond electronic influence), while the R parameter quantifies the resonance effect (delocalization of π-electrons).

Electronic Effects of the Fluoro Substituent

The fluorine atom at the para-position exhibits a dual electronic nature. It is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity, but it is also electron-donating through the resonance effect (+R) due to its lone pairs of electrons delocalizing into the aromatic ring. libretexts.orgmsu.eduuomustansiriyah.edu.iq

| Parameter | Value | Description |

|---|---|---|

| σ_para | +0.06 | Indicates a weak electron-withdrawing effect at the para position. |

| σ_meta | +0.34 | Indicates a stronger electron-withdrawing effect at the meta position where resonance is less influential. |

| F (Field/Inductive) | +0.45 | Quantifies the strong electron-withdrawing inductive effect. |

| R (Resonance) | -0.39 | Quantifies the moderate electron-donating resonance effect. |

Data sourced from Hansch et al. (1991). pitt.edu

Electronic Effects of the Carbamoyl Substituent

The carbamoyl group (-CONH₂) at the ortho-position is generally considered to be electron-withdrawing. This is due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization within the amide group itself, which draws electron density from the aromatic ring.

Quantifying the electronic effect of an ortho-substituent with a single Hammett constant is challenging due to the inclusion of steric and other proximity effects, which are not present for meta and para substituents. researchgate.net However, the electronic nature of the carbamoyl group can be inferred from its para-substituent constant.

| Parameter | Value | Description |

|---|---|---|

| σ_para | +0.31 | Indicates a moderate electron-withdrawing effect at the para position. |

Data sourced from Stenutz. stenutz.eu

For an ortho-carbamoyl group, a significant inductive electron-withdrawing effect is expected. Furthermore, the presence of the -NH₂ and C=O moieties in close proximity to the boronic acid group may allow for intramolecular interactions, such as hydrogen bonding. Such interactions can stabilize the tetrahedral boronate anion that forms when the boronic acid acts as a Lewis acid, thereby increasing its acidity. nih.govresearchgate.net This is a specific ortho-effect that goes beyond simple electronic withdrawal.

Combined Electronic Influence

In this compound, the boronic acid group is subjected to the combined electronic effects of both the ortho-carbamoyl and the para-fluoro substituents. Both groups act to withdraw electron density from the phenyl ring, which in turn reduces the electron density at the boron atom. This decrease in electron density enhances the Lewis acidity of the boronic acid, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. The increased acidity is a critical factor in the formation of stable complexes with diols, a key aspect of its chemical behavior. nih.govacs.org

Research Applications of 2 Carbamoyl 4 Fluorophenyl Boronic Acid in Chemical Sciences

Reagents in Complex Organic Synthesis

The strategic placement of the boronic acid, carbamoyl (B1232498), and fluoro functionalities on the phenyl ring makes (2-Carbamoyl-4-fluorophenyl)boronic acid a highly useful component in the toolbox of synthetic organic chemists. These groups allow for sequential and selective chemical transformations, enabling the construction of intricate molecular frameworks.

Building Blocks for Advanced Molecular Architectures

Boronic acids are well-established as versatile building blocks in organic synthesis, primarily due to their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the fluorine atom and the carbamoyl group in this compound enhances its utility for creating advanced molecular architectures. The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid group and provide sites for further functionalization.

This compound serves as a key intermediate in the synthesis of complex heterocyclic structures, which are often the core scaffolds of medicinally important molecules. Its ability to undergo predictable and high-yielding coupling reactions makes it an attractive starting material for the assembly of elaborate molecular designs that would be challenging to construct using other methods.

Utility in the Synthesis of Specific Compound Classes

A significant application of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govmdpi.commdpi.comresearchgate.netbldpharm.com PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govresearchgate.netbldpharm.com

This compound is a crucial building block for the synthesis of the PARP inhibitor Niraparib . Niraparib is used for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy. mdpi.com The synthesis of Niraparib and other related PARP inhibitors often involves a Suzuki-Miyaura cross-coupling reaction, where the boronic acid functionality of this compound is pivotal for forming a key carbon-carbon bond in the final drug structure. nih.govsemanticscholar.org

The general scheme for its use in the synthesis of such inhibitors involves the palladium-catalyzed coupling of the boronic acid with a suitable heterocyclic halide. The carbamoyl group and the fluorine atom are integral parts of the final pharmacophore, contributing to the binding affinity and selectivity of the inhibitor for the PARP enzyme.

Catalytic Roles in Organic Transformations

Beyond its role as a stoichiometric reagent, the boronic acid moiety in this compound allows it to participate in catalytic processes, either as the primary catalyst or as a co-catalyst.

Boronic Acid-Mediated Catalysis

Arylboronic acids, in general, can act as Lewis acid catalysts for a variety of organic transformations. The presence of the electron-withdrawing fluorine and carbamoyl groups on the phenyl ring of this compound can modulate its Lewis acidity, potentially enhancing its catalytic activity in certain reactions.

One area of active research is the use of arylboronic acids to catalyze dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. researchgate.net While specific studies detailing the catalytic use of this compound are not abundant, the principles of boronic acid-mediated catalysis suggest its potential in this area. The ortho-carbamoyl group could potentially participate in the catalytic cycle through intramolecular interactions, influencing the efficiency and selectivity of the transformation.

Co-catalytic Applications in Synthetic Sequences

In multi-step synthetic sequences, boronic acids can act as co-catalysts in conjunction with other catalytic systems. For instance, in certain palladium-catalyzed reactions, the boronic acid can play a role in the regeneration of the active palladium catalyst or in modifying the reactivity of other components in the reaction mixture. The specific functionalities of this compound could be leveraged to fine-tune the outcome of such co-catalyzed processes, although detailed examples for this specific compound are still emerging.

Advanced Materials and Recognition Systems

The unique electronic and structural features of this compound also make it a candidate for the development of advanced materials and molecular recognition systems.

Phenylboronic acids are known to form reversible covalent bonds with diols, a property that has been extensively used in the design of sensors for carbohydrates and other biologically important molecules. The fluorine atom in this compound can serve as a useful probe for ¹⁹F NMR-based sensing applications, offering a sensitive method for detecting binding events.

Chemical Modification of Surfaces and Materials for Research

The functionalization of surfaces and the creation of advanced materials are critical areas where arylboronic acids, including this compound, serve as powerful building blocks. The boronic acid group can be used to anchor the molecule onto various substrates, enabling the precise engineering of surface properties.

Researchers have utilized boronic acids to functionalize materials for a range of applications. Boronate affinity materials are highly effective for the separation and enrichment of molecules containing cis-diol groups, such as carbohydrates, glycoproteins, and nucleosides. acs.org This is often achieved by immobilizing boronic acid derivatives onto solid supports like silica (B1680970) nanoparticles or polymer monoliths. acs.org For instance, fluorophenylboronic acids have been used to create affinity monolithic columns for chromatographic separation, demonstrating high affinity for cis-diol-containing biomolecules. nih.gov The fluorine substituent can enhance the Lewis acidity of the boron atom, strengthening its interaction with diols.

The modification of nanomaterials is another key application. Boronic acids can be attached to the surfaces of nanoparticles, such as those made of metal oxides, to improve their biocompatibility or to introduce specific recognition capabilities. acs.orgmedchemexpress.com Furthermore, boronic acids are employed in the formation of covalent organic frameworks (COFs), which are crystalline porous polymers with ordered structures. rsc.orgresearchgate.net The reversible nature of boronate ester formation allows for the self-correction of the growing framework, leading to highly ordered materials suitable for gas storage or catalysis. rsc.orgresearchgate.net

Table 1: Examples of Boronic Acid Applications in Surface & Material Modification

| Application Area | Material/Surface | Role of Boronic Acid | Potential Influence of Substituents (Fluoro, Carbamoyl) |

| Affinity Chromatography | Polymer Monoliths, Silica | Ligand for capturing cis-diol compounds | Fluoro: Increases Lewis acidity, enhancing diol binding affinity. Carbamoyl: Modulates polarity and provides H-bonding sites. |

| Nanoparticle Functionalization | Metal Oxides (e.g., TiO2), Gold | Surface anchor for biocompatibility or targeting | Fluoro: Tunes electronic properties of the surface. Carbamoyl: Enhances water solubility and cellular interaction. |

| Covalent Organic Frameworks (COFs) | Porous Polymers | Monomer for framework construction via boronate ester links | Fluoro: Affects the electronic properties of the COF. Carbamoyl: Provides sites for post-synthetic modification or H-bonding networks. |

| Self-Assembled Monolayers (SAMs) | Metal or Silicon Surfaces | Head group for ordered layer formation | Fluoro: Modifies surface energy and hydrophobicity. Carbamoyl: Directs intermolecular assembly through hydrogen bonds. |

Components in Synthetic Receptor Design for Molecular Recognition

Molecular recognition is the foundation of many biological processes, and designing synthetic molecules that can mimic biological receptors is a major goal in supramolecular chemistry. nih.govnih.govub.edu Boronic acids are premier building blocks for this purpose, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. mdpi.com This interaction is central to the recognition of saccharides, which are ubiquitous in biology. nih.govnih.govrsc.org

A synthetic receptor based on this compound would leverage its distinct functional groups to achieve high affinity and selectivity for a target molecule.

The Boronic Acid Group: This is the primary binding site for diol-containing analytes. The boron atom is an sp2-hybridized Lewis acid with a vacant p-orbital, allowing it to accept a pair of electrons from a nucleophile, such as the hydroxyl group of a diol, to form a stable cyclic boronate ester. rsc.org

The Fluoro Group: As a strongly electron-withdrawing substituent, the fluorine atom lowers the pKa of the boronic acid. This is significant because the anionic, sp3-hybridized boronate form binds more strongly to diols than the neutral, sp2-hybridized form. A lower pKa means that the boronic acid is more readily converted to the more active anionic form at physiological pH, enhancing its binding affinity. japsonline.com

This multi-point interaction strategy allows for the design of receptors that can distinguish between closely related sugars or other polyhydroxylated compounds. nih.gov

Development of Probes for Research Purposes

Fluorescent probes are indispensable tools for visualizing and quantifying specific analytes in complex environments, including living cells. thermofisher.com Boronic acids are frequently incorporated into probe designs as a recognition element that triggers a change in fluorescence upon binding to a target. rsc.org The design of these probes often relies on modulating photophysical processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). acs.orgnih.gov

This compound can be integrated into various types of probes:

Probes for Reactive Oxygen Species (ROS): A prominent application of arylboronates is in the detection of hydrogen peroxide (H₂O₂). nih.gov The fundamental mechanism involves the H₂O₂-mediated oxidation of the boronate group to a phenol (B47542). nih.govacs.org This chemical transformation causes a significant change in the electronic properties of the attached fluorophore, leading to a "turn-on" or ratiometric fluorescent response. researchgate.net The reaction rate and selectivity can be tuned by the substituents on the aryl ring. The fluorine atom in this compound would influence the kinetics of this oxidation reaction.

Probes for Saccharides: When a boronic acid-appended fluorophore binds to a saccharide, the formation of the anionic boronate ester alters the electron-donating or -withdrawing properties of the substituent, which in turn modulates the ICT or PET process of the fluorophore. nih.govnih.gov This results in a change in fluorescence intensity or a shift in the emission wavelength, allowing for the quantification of the saccharide. rsc.org

Probes for Fluoride (B91410) Ions: The Lewis acidic boron center can also directly interact with anions like fluoride. nih.gov This binding event can similarly be transduced into a fluorescent signal, making boronic acids useful for creating fluoride-selective probes. nih.gov

Table 2: Principles of Boronic Acid-Based Fluorescent Probes

| Probe Type | Target Analyte | General Mechanism | Role of this compound Moiety |

| ROS Probe | Hydrogen Peroxide (H₂O₂) | Irreversible oxidation of boronate to phenol, modulating fluorescence. acs.orgpnas.org | The boronate serves as the H₂O₂-reactive trigger. The fluorine atom influences reaction kinetics. |

| Saccharide Probe | cis-Diols (e.g., glucose, fructose) | Reversible binding to the diol forms an anionic boronate ester, altering the fluorophore's electronic state (PET/ICT). acs.orgnih.gov | The boronic acid is the receptor. Fluoro and carbamoyl groups tune pKa and provide secondary H-bonding for selectivity. |

| Anion Probe | Fluoride (F⁻) | Lewis acid-base interaction between boron and the fluoride ion, changing the electronic properties of the probe. nih.gov | The boronic acid acts as the Lewis acidic binding site for the fluoride ion. |

Broader Scientific Context and Future Research Directions

The unique chemical properties of this compound position it as a valuable compound in the expanding landscape of chemical biology and rational drug design. Its utility extends beyond the applications already detailed, opening doors to new research avenues.

Emerging Applications in Chemical Biology Research

The intersection of chemistry and biology has greatly benefited from the versatility of boronic acids. nih.govnih.govnih.gov

Enzyme Inhibition: Boronic acids are highly effective inhibitors of serine proteases and β-lactamases. nih.govacs.org The boron atom forms a covalent, yet reversible, adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis. nih.govacs.org This makes them potent competitive inhibitors. The substituents on the phenyl ring are critical for achieving specificity. For a compound like this compound, the carbamoyl and fluoro groups can form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the active site, leading to high-affinity binding to a target enzyme. nih.gov For example, boronic acid-based inhibitors have been designed for histone deacetylases (HDACs) and metallo-β-lactamases. acs.orgmdpi.com

Drug and Macromolecule Delivery: The ability of boronic acids to bind to saccharides on cell surfaces is being explored for targeted drug delivery. chemimpex.com By functionalizing a drug carrier, such as a liposome (B1194612) or polymer, with boronic acids, it can be directed to cells that overexpress certain glycoproteins, a hallmark of many cancer cells. nih.govnih.gov

Chemical Biology Tools: As building blocks, these compounds are used in powerful chemical reactions like the Suzuki-Miyaura cross-coupling, enabling the synthesis of complex bioactive molecules. nih.govchemimpex.comsigmaaldrich.com Their use in bioconjugation allows for the labeling of proteins and other biomolecules for study. chemimpex.com

Prospects for Mechanistic Elucidation and Rational Design

Future progress in the application of this compound and related compounds hinges on a deeper understanding of their underlying reaction mechanisms and the rational design of new functional molecules.

Mechanistic Studies: Detailed mechanistic investigations, combining kinetics, spectroscopy, and computational modeling, are crucial. For example, understanding precisely how ortho-substituents like the carbamoyl group influence the catalytic cycle of boronic acid-catalyzed reactions, such as direct amidation, can lead to the development of more efficient catalysts. nih.govresearchgate.netrsc.org Similarly, elucidating the exact transmetalation pathway in Suzuki-Miyaura reactions involving complex boronic esters helps in optimizing reaction conditions. acs.org Quantum mechanical calculations can predict transition states and reaction barriers, providing insights that are difficult to obtain experimentally. mdpi.comrsc.org

Rational Design: A thorough understanding of structure-activity relationships enables the rational design of molecules with tailored properties. By systematically modifying the structure of this compound, researchers can fine-tune its pKa, binding affinity, reactivity, and selectivity. For instance, computational modeling of a boronic acid inhibitor within an enzyme's active site can guide the design of next-generation inhibitors with improved potency and selectivity. nih.govacs.org This design-build-test-learn cycle, a cornerstone of medicinal chemistry, will undoubtedly lead to the discovery of novel probes, materials, and therapeutic candidates based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are optimal for preparing (2-Carbamoyl-4-fluorophenyl)boronic acid, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. For analogous boronic acids (e.g., (2-Amino-4-fluorophenyl)boronic acid), multi-step routes include halogenation, amidation, and Miyaura borylation. Key steps involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the boronic acid group . To optimize purity, chromatographic purification (e.g., flash chromatography) and recrystallization in polar aprotic solvents (e.g., THF/water mixtures) are recommended. Monitoring via LC-MS or B NMR ensures boronic acid integrity and minimizes boroxine byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms the presence of boronic acid (B-O stretching ~1340 cm) and carbamoyl (N-H stretching ~3300 cm, C=O ~1680 cm) groups .

- NMR : H and C NMR identify substituent positions; B NMR detects boronic acid (δ ~28–32 ppm) and boroxine impurities (δ ~18 ppm) .

- Mass Spectrometry : MALDI-TOF or ESI-MS with prior derivatization (e.g., diol esterification) prevents dehydration/trimerization artifacts .

Advanced Research Questions

Q. How does the carbamoyl substituent influence the binding kinetics and thermodynamics of this compound with diols?

- Methodological Answer : The carbamoyl group may alter electron density at the boron center, modulating binding affinity. Stopped-flow kinetics (as used for isoquinolinylboronic acids) can quantify association () and dissociation () rates with diols (e.g., fructose, glucose). Competitive binding assays in buffered solutions (pH 7.4) paired with fluorescence quenching or ITC (isothermal titration calorimetry) reveal thermodynamic parameters (ΔG, ΔH) . Comparative studies with carbamoyl-free analogs (e.g., 4-fluorophenylboronic acid) isolate substituent effects .

Q. What experimental strategies reduce non-specific interactions when using this compound in glycoprotein capture assays?

- Methodological Answer : Non-specific binding (e.g., hydrophobic/hydrogen-bonding interactions) can be mitigated by:

- Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interactions.

- Surface Engineering : Immobilize the compound on carboxymethyl dextran-coated substrates to minimize protein adhesion .

- Competitive Elution : Use sorbitol or Tris-borate buffers (pH 8.5) to displace weakly bound proteins while retaining glycoproteins via boronate-diol specificity .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina simulate binding poses with target enzymes (e.g., proteases), leveraging the boronic acid’s ability to form reversible covalent bonds with catalytic serine residues .

- DFT Calculations : Assess electronic effects of the carbamoyl-fluorophenyl moiety on boron’s Lewis acidity, which impacts transition-state stabilization .

- MD Simulations : Track stability of inhibitor-enzyme complexes under physiological conditions (e.g., solvation, pH) .

Q. What analytical approaches ensure sensitive detection of trace impurities in this compound samples?

- Methodological Answer :

- LC-MS/MS (MRM mode) : Quantifies genotoxic impurities (e.g., residual aryl halides) at <1 ppm levels. Use reversed-phase columns (C18) with mobile phases containing 0.1% formic acid for ionization enhancement .

- HPLC-UV/RI : Detects boroxine byproducts (retention time shifts) and quantifies purity. Derivatization with mannitol converts boronic acids to stable esters for accurate integration .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported binding affinities of boronic acids for similar diols?

- Methodological Answer : Discrepancies often arise from buffer composition, pH, or assay methods. Standardize conditions (e.g., 25°C, PBS pH 7.4) and validate via orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.